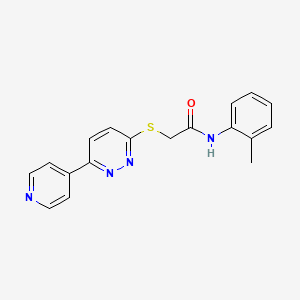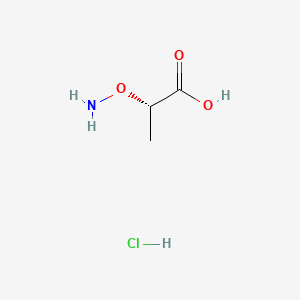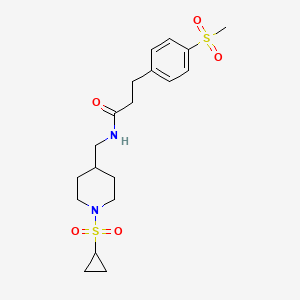![molecular formula C20H23ClFN3O2S B2818513 (2-Chloro-4-fluorophenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705184-78-6](/img/structure/B2818513.png)
(2-Chloro-4-fluorophenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2-Chloro-4-fluorophenyl)(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone” is a complex organic molecule that contains several functional groups, including a thiazole ring, a bipiperidinyl group, and a ketone group . It also contains fluorine and chlorine substituents on the phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds . It likely contains a central thiazole ring, with a 2-chloro-4-fluorophenyl group and a 4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl group attached to it .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The thiazole ring, for example, is a heterocyclic compound that can participate in a variety of reactions . The ketone group can undergo reactions such as reduction, oxidation, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of fluorine and chlorine atoms could affect its reactivity and polarity .Applications De Recherche Scientifique
Synthesis and Spectral Characterization
Recent studies have focused on the synthesis and characterization of compounds similar to the mentioned chemical, highlighting their potential in various applications. For instance, the synthesis of fluoro-substituted pyrazolyl benzoxazoles involved reacting specific precursors to form compounds further analyzed for biological activity, suggesting a methodology that could be applicable to the synthesis of the compound (Jadhav, Nikumbh, & Karale, 2015). Similarly, another study conducted spectral characterization and docking studies of thiazolyl methanone derivatives, aiming to understand their antibacterial activity, providing insights into the structural analysis and potential bioactive properties of such compounds (Shahana & Yardily, 2020).
Biological Activity and Potential Applications
The exploration of biological activities and the potential therapeutic applications of compounds with structural similarities to "(2-Chloro-4-fluorophenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone" has been a significant focus. Research has demonstrated various biological activities, such as antifungal and antibacterial properties, of novel synthesized compounds, indicating the potential for developing new therapeutic agents (Lv et al., 2013). Another study highlighted the synthesis of thiazolyl pyrazole and benzoxazole derivatives, characterized for their antibacterial activities, underscoring the importance of such compounds in medicinal chemistry and drug development (Landage, Thube, & Karale, 2019).
Orientations Futures
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O2S/c21-18-13-14(22)1-2-17(18)19(26)25-8-3-15(4-9-25)24-10-5-16(6-11-24)27-20-23-7-12-28-20/h1-2,7,12-13,15-16H,3-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVBTSFOEAWWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluorophenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2818430.png)


![4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2818435.png)


methanone](/img/structure/B2818438.png)


![[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2818445.png)
![5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2818446.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2818451.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2818453.png)